molecular formula C4H6<br>CH2=(CH)2=CH2<br>CH2CHCHCH2<br>C4H6 B125203 1,3-Butadiene CAS No. 106-99-0

1,3-Butadiene

Cat. No.: B125203
CAS No.: 106-99-0
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Description

1,3-Butadiene (CAS 106-99-0) is a conjugated diene with the molecular formula C₄H₆. It is a colorless, flammable gas with a mild aromatic odor and serves as a critical monomer in the production of synthetic rubbers such as styrene-butadiene rubber (SBR) and polybutadiene rubber (BR) . Industrially, it is primarily synthesized via steam cracking of hydrocarbons or the Lebedev process, which converts ethanol into this compound using MgO/SiO₂ catalysts (85–95 mol% MgO for optimal yield) . Key applications include tire manufacturing, polymer blends, and chemical intermediates for resins and elastomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butadiene can be synthesized through various methods. One common method involves the dehydrogenation of butane or butenes. Another method is the high-temperature cracking of petroleum distillates . The dehydrogenation process typically requires a catalyst and high temperatures to facilitate the removal of hydrogen atoms from butane or butenes, resulting in the formation of this compound .

Industrial Production Methods

Industrially, this compound is produced primarily through the steam cracking of naphtha or gas oil. This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including this compound . The resulting mixture is then separated and purified to obtain the desired compound.

Chemical Reactions Analysis

Reaction with Hydroxyl Radicals (OH)

Dominant daytime degradation mechanism with a rate constant of 6.66×10116.66\times 10^{-11} cm³/molecule·s at 298 K . Key products include:

ProductYield (%)MechanismSources
Acrolein58 ± 10H-abstraction followed by oxidation
Formaldehyde62 ± 5Fragmentation of alkoxy radicals
4-Hydroxy-2-butenal25 ± 10OH addition to terminal double bond
Furan3–4Cyclization of peroxy radicals

Organic nitrates (e.g., HOCH₂CH=CHCH₂ONO₂) form at 7–10% yields via peroxy radical + NO reactions .

Reaction with Nitrate Radicals (NO₃)

Nighttime degradation pathway producing:

  • Acrolein (52 ± 7% yield)

  • 1,2-Epoxy-3-butene (3.1 ± 0.5%)

  • Unsaturated hydroxynitrates and carbonyl nitrates

Ozonolysis

Reaction with O₃ generates:

  • Acrolein (major product)

  • Glycolaldehyde (25–32% yield via secondary OH reactions)

  • Peroxyacryloyl nitrate (APAN)

Myeloperoxidase-Mediated Oxidation

Human myeloperoxidase oxidizes this compound via two pathways:

  • Oxygen transfer yielding butadiene monoxide (BM) and crotonaldehyde (CA) .

  • HOCl-mediated chlorination forming 1-chloro-2-hydroxy-3-butene (CHB) .

Polymerization

Industrial processes use catalysts (e.g., Ziegler-Natta) to produce polymers:

  • Polybutadiene : Formed via radical or ionic chain-growth polymerization .

  • Copolymers : With styrene (SBR) or acrylonitrile (NBR) .

Secondary Organic Aerosol (SOA) Formation

Photooxidation with NOₓ/H₂O₂ generates low-volatility compounds:

Compound ClassExamples IdentifiedAmbient Detection (ng/m³)
CarbonylsGlyoxal, malonaldehyde0–14.1
Carboxylic acidsd-Threonic acid, malic acidConfirmed
OligoestersGlyceric acid oligomersTentatively identified

SOA yields range from 0.021–0.178 , with effective enthalpy of vaporization ΔHvapeff=26.08kJ mol\Delta H_{\text{vap}}^{\text{eff}}=-26.08\,\text{kJ mol} .

Photochemical Degradation

Sunlight-driven reactions produce toxicants:

ReactantMajor ProductsCytotoxicity Increase
This compoundAcrolein, formaldehyde, acetaldehyde2.5× vs. parent
IsopreneMethacrolein, methyl vinyl ketoneComparable to BD

These products enhance IL-8 gene expression in A549 cells, indicating proinflammatory effects .

Stability and Reactivity

  • Autoignition : 420°C

  • Polymerization Hazard : Exothermic reaction risk with oxygen or peroxides .

  • Hydrolysis : Insoluble in water but reacts with HOCl/ozone in aqueous phases .

Scientific Research Applications

Major Industrial Applications

  • Synthetic Rubber Production
    • Styrene-Butadiene Rubber (SBR) : Approximately 38% of 1,3-butadiene is used in the production of SBR, which is widely utilized in tire manufacturing due to its excellent abrasion resistance and aging stability .
    • Polybutadiene Rubber : Making up about 20% of this compound usage, polybutadiene rubber is known for its high resilience and is commonly used in tires and other rubber products .
  • Chemical Intermediates
    • Adiponitrile : About 15% of this compound is converted into adiponitrile, which is essential for producing nylon 66 through subsequent reactions .
    • Acrylonitrile-Butadiene-Styrene (ABS) : This polymer combines strength and rigidity, making it suitable for various consumer goods and electronic housings .
  • Other Applications
    • Additives in Plastics : Used to enhance the properties of plastics in numerous applications including automotive parts and consumer goods .
    • Coatings and Adhesives : this compound contributes to products like adhesives and coatings that require flexibility and durability .

Case Study 1: Tire Manufacturing

The tire industry significantly benefits from the properties of SBR and polybutadiene rubber derived from this compound. A study conducted by the American Chemistry Council highlighted that tires produced with these materials exhibit improved performance characteristics such as better grip and longer lifespan compared to those made with alternative materials .

Case Study 2: Nylon Production

Adiponitrile produced from this compound serves as a precursor for nylon 66. The production process involves the hydrogenation of acrylonitrile followed by further reactions to yield adipic acid. This application underscores the importance of this compound in the textile industry where nylon fibers are extensively used .

Environmental Impact and Safety Considerations

While this compound is economically significant, it poses health risks as it is classified as a human carcinogen. Long-term exposure has been linked to various cancers in animal studies, prompting regulatory scrutiny regarding workplace safety standards . The U.S. Environmental Protection Agency (EPA) has initiated risk evaluations to assess potential exposure pathways and environmental impacts associated with its use .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Reactivity

1,2-Butadiene vs. 1,3-Butadiene

  • Structure and Stability : 1,2-Butadiene (cumulative diene) is less stable than this compound (conjugated diene) due to unfavorable orbital overlap.
  • Reactivity: this compound exhibits higher reactivity in polymerization and Diels-Alder reactions. Crossed-beam studies show its reactivity aligns more closely with 1-butene (a mono-olefin) than with 1,2-butadiene, owing to its terminal double bonds .

Isoprene (2-Methyl-1,3-butadiene)

  • Production: Isoprene (C₅H₈) is derived from naphtha cracking or biomass, unlike this compound’s ethanol-based Lebedev process .
  • Applications : Both are rubber precursors, but isoprene is favored for natural rubber analogs (e.g., polyisoprene).
  • Toxicity: Isoprene is less carcinogenic than this compound, though both require rigorous occupational safety measures .
Property This compound 1,2-Butadiene Isoprene
Boiling Point (°C) -4.4 10.9 34
Stability High (conjugation) Low (cumulative) Moderate
Polymerization Reactivity High Low High
Carcinogenicity Confirmed (Group 1) Not classified Suspected (Group 2B)

Data sourced from

Substituted Derivatives of this compound

Phenyl-Substituted Derivatives

  • Examples : (E)-1-phenyl-1,3-butadiene (PBD), 1-phenethyl-1,3-butadiene (PEBD).
  • Copolymerization: PBD and PEBD copolymerize with this compound using CpTiCl₃/MAO catalysts, enhancing glass transition temperature (Tg) by 10–20°C per 10% comonomer incorporation. Derivatives with methoxy or dimethylamino groups (e.g., p-MEPBD) fail to copolymerize under similar conditions .
  • Applications : Functionalized copolymers mimic SBR/BR blends, avoiding microphase separation in tire treads .

Nitro-Functionalized Analogues

  • Examples : 1-Nitro-1,3-butadiene, 2-nitro-1,3-butadiene.
  • Reactivity : Serve as electrophiles in cycloadditions and Michael additions. Configurational isomerism (e.g., E/Z) influences reaction pathways .
  • Applications : Building blocks for pharmaceuticals and agrochemicals due to nitro group versatility .

Alkyl-Substituted Derivatives

  • Examples : 2,3-Dimethyl-1,3-butadiene, 2-ethyl-3-methyl-1,3-butadiene.
  • Synthesis : Prepared via acid-catalyzed condensation (e.g., H₂SO₄ with trimethylethylene/formaldehyde) .
  • Properties : Higher boiling points (e.g., 2,3-dimethyl: 68°C) and reduced flammability compared to this compound .

Toxicity and Environmental Impact

  • This compound: Classified as a Group 1 carcinogen by IARC, linked to lymphatic/hematopoietic cancers. It accounts for 68% of cancer risk from vehicle-related pollutants, surpassing particulate matter .
  • Isoprene : Less toxic but under scrutiny for long-term effects. The IISRP proposes comparative toxicology studies to align with this compound protocols .
  • Substituted Derivatives : Nitro- and phenyl-substituted variants lack extensive toxicity data, though alkyl derivatives (e.g., 2,3-dimethyl) show lower acute hazards .
Compound Odor Threshold (ppm) TLV-TWA (ppm) Carcinogenicity
This compound 0.45 1 Confirmed (IARC Group 1)
Isoprene 0.05 20 Suspected (IARC Group 2B)
2,3-Dimethyl-1,3-BD Not reported Not established Not classified

Data sourced from

Industrial and Market Relevance

  • Production Volume : China’s this compound capacity exceeds 5 million metric tons annually, driven by synthetic rubber demand .
  • Competitors : Isoprene and substituted derivatives occupy niche markets (e.g., specialty elastomers, pharmaceuticals) but lack this compound’s scale .

Biological Activity

1,3-Butadiene (BD) is a colorless gas with significant industrial applications, primarily in the production of synthetic rubber. However, its biological activity raises serious health concerns due to its carcinogenic properties and various toxicological effects on humans and animals. This article provides a comprehensive overview of the biological activity of this compound, including its carcinogenicity, reproductive toxicity, and metabolic effects.

Carcinogenicity

This compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of its carcinogenicity in humans. Epidemiological studies have consistently shown an association between BD exposure and increased incidence of leukemia, particularly in workers in the rubber manufacturing industry. A notable study reported a dose-response relationship between BD exposure and chronic myeloid leukemia (CML) and other myeloid neoplasms .

Case Study: Worker Exposure

A cohort study involving workers in styrene-butadiene rubber plants revealed elevated mortality rates from lymphosarcoma and reticulosarcoma among those with high BD exposure. The standardized mortality ratio (SMR) for lymphosarcoma was reported at 577 (95% CI: 157-1480), emphasizing the severe health risks associated with BD .

Reproductive and Developmental Toxicity

Research indicates that inhaled this compound can adversely affect reproductive health. A series of studies conducted by the National Toxicology Program exposed pregnant rodents to various concentrations of BD. While maternal toxicity was observed at higher concentrations, no significant developmental toxicity was noted in rats . However, ovarian atrophy was reported in female mice exposed to BD, highlighting potential reproductive risks .

Metabolic Effects

This compound is metabolized into reactive epoxide intermediates that exhibit genotoxic properties. A study examining the lung metabolome of mice exposed to BD showed alterations in multiple metabolic pathways, including glycolysis and the tricarboxylic acid cycle. Significant increases in metabolites were observed across different exposure levels, indicating profound effects on cellular metabolism .

Table: Summary of Metabolic Pathway Alterations Due to this compound Exposure

Metabolic PathwayObserved Changes
GlycolysisIncreased metabolite levels (2-8 fold)
Tricarboxylic Acid CycleElevated metabolites
Lipid MetabolismAltered lipid profiles
Amino Acid MetabolismChanges in basic amino acids

Genotoxicity

Genotoxic effects have been documented in both animal studies and human populations exposed to BD. In mice, BD has been shown to induce mutations and chromosomal damage in somatic cells. Limited evidence suggests similar genotoxic effects may occur in humans exposed occupationally to BD .

Q & A

Basic Research Questions

Q. How can researchers ensure accurate identification of 1,3-butadiene in literature reviews to avoid nomenclature errors?

  • Methodological Answer : Use precise IUPAC nomenclature (e.g., "buta-1,3-diene") alongside CAS Registry Numbers (106-99-0) to distinguish it from isomers like buta-1,2-diene. Cross-reference databases such as the EPA Chemistry Dashboard and NIST Standard Reference Data for validated identifiers. Ambiguities in naming can lead to misclassification of toxicity or reactivity data .

Q. What physicochemical properties of this compound are critical for designing laboratory experiments?

  • Methodological Answer : Key properties include:

  • Volatility (boiling point: -4.4°C): Requires cryogenic storage or pressurized systems to prevent vaporization.
  • Peroxide formation : Reactive under oxygen exposure; necessitates inert atmospheres and regular monitoring during storage .
  • Flammability (flash point: -76°C): Mandates explosion-proof equipment and strict ignition source controls.
    Refer to standardized tables (e.g., Table 1.2 in industrial guidelines) for comprehensive data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use respiratory protection (e.g., NIOSH-approved respirators) for airborne concentrations >1 ppm .
  • Implement peroxide detection kits and store samples in dark, cool environments to minimize degradation risks .
  • Follow OSHA 29 CFR § 1910.1051 for medical surveillance, including baseline health questionnaires and periodic lung function tests .

Advanced Research Questions

Q. How can discrepancies between epidemiological studies on this compound carcinogenicity be resolved?

  • Methodological Answer : Compare study designs for exposure quantification (e.g., validated biomarkers vs. estimated workplace levels). For example, TCEQ’s 9.1 ppb screening level derived from 2004 cohort data with improved exposure accuracy supersedes older EPA studies using 1995–96 datasets . Prioritize peer-reviewed studies with dose-response models (e.g., ≥3 exposure tiers) and adjust for species-specific metabolic differences (e.g., mice vs. humans) .

Q. What experimental approaches elucidate species-specific metabolic pathways of this compound?

  • Methodological Answer :

  • In vitro assays : Use liver microsomes from rodents and humans to compare epoxide metabolite (e.g., 1,2-epoxybutene) formation rates .
  • Genotoxicity assays : Apply comet assays or γ-H2AX foci analysis in exposed workers to assess DNA damage concordant with rodent models .
  • Computational modeling : Simulate cytochrome P450 isoform activity (e.g., CYP2E1) to predict interspecies metabolic variability .

Q. What challenges arise in maintaining catalyst efficiency during this compound synthesis or conversion?

  • Methodological Answer :

  • Deactivation mechanisms : Acidic zeolites (e.g., BEA-type) lose activity due to coking; use operando DRIFTS-MS to monitor pore blockage in real-time .
  • Sustainable production : For bio-based routes (e.g., 1,3-butanediol dehydration), optimize genetically engineered microbial strains for higher titer and purity .
  • Catalyst regeneration : Implement oxidative treatments (e.g., calcination at 500°C) to restore MgO-SiO₂ catalysts in Lebedev ethanol-to-butadiene processes .

Q. Data Contradiction Analysis

Q. How should conflicting data on this compound’s genotoxicity in occupational studies be addressed?

  • Methodological Answer : Reconcile findings by stratifying worker cohorts by exposure duration and confounding factors (e.g., co-exposure to styrene). Use meta-analytical tools to weight studies with robust biomarker validation (e.g., urinary N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine) and adjust for publication bias .

Properties

IUPAC Name

buta-1,3-diene
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InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2
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InChI Key

KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC=C
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Molecular Formula

C4H6, Array, CH2CHCHCH2
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Related CAS

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6
Record name Syndiotactic polybutadiene
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DSSTOX Substance ID

DTXSID3020203
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Molecular Weight

54.09 g/mol
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Physical Description

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F
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Flash Point

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid)
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Record name BUTADIENE (1,3-BUTADIENE)
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Solubility

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble
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Density

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density)
Record name 1,3-BUTADIENE
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Record name BUTADIENE (1,3-BUTADIENE)
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Vapor Density

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88
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Record name BUTADIENE (1,3-BUTADIENE)
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Vapor Pressure

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm
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Record name BUTADIENE (1,3-BUTADIENE)
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Record name 1,3-Butadiene
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Mechanism of Action

1,3-Butadiene appears to cause tumors in humans and rodents through its metabolism to DNA-reactive epoxide intermediates, which cause genetic alterations in proto-oncogenes or tumor-suppressor genes... Mouse, rat, and human liver microsomes have been shown to oxidize 1,3-butadiene to epoxybutene... and to further oxidize the monoepoxide to diepoxybutane... These metabolites form N-alkylguanine adducts that have been detected in liver DNA of mice exposed to 1,3-butadiene and in the urine of a worker exposed to 1,3-butadiene. Activated K-ras oncogenes and inactivated tumor-suppressor genes observed in 1,3.butadiene-induced tumors in mice are analogous to genetic alterations frequently observed in a wide variety of human cancers. Dose-related increases in hprt mutations have been observed in lymphocytes isolated from mice exposed to 1,3-butadiene or its epoxide metabolites and in occupationally exposed workers. The mutational spectra for 1,3-butadiene and its epoxide metabolites at the hprt locus in mouse lymphocytes are similar to the mutational spectrum for ethylene oxide, an alkylating agent listed in the Report on Carcinogens as known to be a human carcinogen.
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Impurities

Acetylene is an impurity in the ppm range.
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Color/Form

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas]

CAS No.

106-99-0
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Melting Point

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F
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Synthesis routes and methods I

Procedure details

A polymer of butadiene, acrylonitrile and hydroxyethylene methacrylate was prepared, by conventional emulsion polymerization techniques at a temperature of 13° C. The polymer contained about 34 weight percent of acrylonitrile and about 1 weight percent of hydroxyethyl methacrylate.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18.3 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A butadiene-styrene copolymer rubber latex having a particle size of 0.10 micron, a gel content of 75%, a swelling degree in toluene of 27 and a pH of 8.8 and comprising 70% of butadiene and 30% styrene was prepared. To 100 parts of the rubber latex 4.0 parts of a C.A. latex comprising 60% of n-butyl acrylate, 20% of methyl methacrylate and 20% of methacrylic acid and having a pH of 6.2 was added and, thereby, the particle size of the rubber latex was agglomerated to 0.75 micron. The pH of the agglomerated rubber latex was 7.9. The agglomerated rubber latex was then stabilized by the addition of 3.5% based on the dry rubber of polyoxyethylene lauryl ether. Four hundred parts of styrene was graft polymerized onto 100 parts (dry) of the agglomerated and stabilized rubber latex. The graft copolymer thus obtained had an Izod Impact Strength of 17.6 kg-cm/cm2.
Quantity
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0 (± 1) mol
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
polyoxyethylene lauryl ether
Quantity
0 (± 1) mol
Type
reactant
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27
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Yield
70%
Yield
30%

Synthesis routes and methods IV

Procedure details

CPCA is derived from 1,3-butadiene by a sequence of four reactions. Monoepoxidation of 1,3-butadiene produces 3,4-epoxy-1-butene (EPB) as described in U.S. Pat. Nos. 4,897,498 and 4,950,773. This epoxide is isomerized to 2,5-DHF (U.S. Pat. Nos. 5,082,956 and 5,315,019) which is isomerized to 2,3-DHF (U.S. Pat. Nos. 5,254,701 and 5,536,851). Finally, 2,3-DHF is isomerized to CPCA (C. L. Wilson, J. Amer. Chem. Soc., 69, 3002 (1947) and U.S. Pat. No. 5,502,257).
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Synthesis routes and methods V

Procedure details

L-SBR rubber is described in Publication 4242, Edition of 11/84, of Huels AG, and comprises styrene in the amount of 25 wt. %. L-SBR rubber was produced by copolymerizing 15-40 wt % styrene and correspondingly 85-60 wt. % butadiene in hexane. The Mooney viscosity ML(1+4) at 100° C. of the product was in the range 35-45. The mixture differed from the mixture of Example 2.6 only by the use of 100 parts by weight Buna® SL 705 in place of the Buna® EM 1516.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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